molecular formula C14H16FN3O2S2 B2631511 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798032-20-8

4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2631511
CAS RN: 1798032-20-8
M. Wt: 341.42
InChI Key: QBCJYRTWIRTGCL-UHFFFAOYSA-N
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Description

“4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16FN3O2S2 and a molecular weight of 341.42. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Gastroprotective Properties of Related Compounds

Ebrotidine, a compound with a thiazolyl component similar to that in the chemical name provided, has been shown to combine H2-receptor antagonist properties with cytoprotective agent capabilities. Its gastroprotective properties stem from its ability to enhance mucosal responses and improve the physicochemical characteristics of mucus gel, not dependent upon endogenous prostaglandin generation. Such features suggest potential applications in ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Synthesis of Fluorinated Compounds

Research into the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscores the significance of fluorinated compounds in pharmaceutical manufacturing. This highlights the importance of fluoro-substituted compounds in developing medicinal agents (Qiu, Gu, Zhang, & Xu, 2009).

Anti-Helicobacter pylori Activities

The compound ebrotidine, which shares some structural similarities with the compound , particularly the presence of a sulfonamide group, has shown potent anti-Helicobacter pylori activities. It not only displays a strong inhibitory effect on H. pylori urease activity but also enhances the gastric mucosal expression of EGF and PDGF receptors, suggesting its utility in treating gastric diseases caused by H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).

Potential for Novel CNS Acting Drugs

Functional chemical groups, such as those found in the compound , have been identified as potential sources for the synthesis of novel central nervous system (CNS) acting drugs. This includes compounds with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), which form the basis for many organic compounds with CNS activity. This insight underlines the potential research applications of the compound in developing treatments for CNS disorders (Saganuwan, 2017).

Future Directions

Thiazole derivatives, including this compound, have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as drug molecules with lesser side effects .

properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c1-10-8-11(15)2-3-13(10)22(19,20)17-12-4-6-18(9-12)14-16-5-7-21-14/h2-3,5,7-8,12,17H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCJYRTWIRTGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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